N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine
Description
N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a triazole derivative featuring three methyl substituents at the N,N,1 positions. Methyl groups influence electronic, steric, and solubility properties, distinguishing it from nitro-, azido-, or aryl-substituted counterparts.
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,N,2-trimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-6-4-7-9(5)3/h4H,1-3H3 |
InChI Key |
BIOADHFXWVAGSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nitrile imines with guanidine derivatives. This regioselective synthesis proceeds smoothly under ambient conditions, yielding functionalized 1,2,4-triazoles with high regioselectivity . Another method involves the reaction of acyl hydrazides with isothioureas, oxidative coupling of N,N-dimethylguanidine with benzonitrile, and [3+2]-cycloaddition reactions of nitrile ylides with diazonium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a variety of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . Additionally, the compound’s structure allows it to interact with biological targets, potentially inhibiting or activating specific enzymes and pathways .
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- Methyl Groups (Electron-Donating): Methyl substituents enhance solubility in organic solvents and reduce intermolecular hydrogen bonding compared to amino or nitro groups. However, they may lower thermal stability relative to nitro derivatives. For example, 3-azido-N-nitro-1H-1,2,4-triazol-5-amine (Td = 317–361°C) outperforms methylated analogs in thermal resistance due to nitro groups’ electron-withdrawing effects.
- Nitro/Azido Groups (Electron-Withdrawing):
Compounds like ATDNP (Td = 317°C) and 3-azido-N-nitro derivatives exhibit higher thermal stability and detonation velocities (vD = 8,502–9,409 m/s) , attributed to strong C–N/N–N bonds and planar conjugated structures.
Hydrogen Bonding and Crystal Packing
- Intramolecular Hydrogen Bonds:
Tricyclic compounds (e.g., ATNT, ATDNP) achieve molecular planarity via intramolecular N–H⋯N bonds, enhancing crystal packing and stability (IS > 60 J, FS = 360 N) . - For instance, 3-benzyl-sulfanyl-1H-1,2,4-triazol-5-amine forms zigzag chains via N–H⋯N bonds , while methylated analogs may exhibit less regular packing.
Functional Group Diversity
- Anticancer Agents:
Naphthalene-substituted triazol-5-amine derivatives (e.g., 3a, 3b) show antiproliferative activity against gastric, colorectal, and breast cancer cells . - Energetic Materials:
Tricyclic frameworks (ATDT, ATNT) and azido-nitro derivatives achieve balanced stability (Td > 300°C) and detonation performance (vD > 8,300 m/s) .
Performance Metrics
Thermal and Mechanical Stability
*Inferred from substituent trends; methyl groups likely reduce thermal stability compared to nitro/azido analogs.
Key Differentiators of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine
- Solubility vs. Stability: Methyl groups improve solubility but may compromise thermal stability relative to nitro/azido derivatives.
- Steric Effects: Trimethylation likely reduces crystal packing efficiency, impacting mechanical sensitivity (IS/FS).
- Applications: More suited for pharmaceutical (e.g., kinase inhibitors ) than high-energy applications due to moderate stability.
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